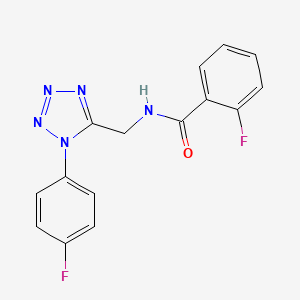
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide is a complex organic compound with potential applications in various scientific fields. Its structure features a tetrahydroquinoline core, ethylsulfonyl, and propane-2-sulfonamide groups, each contributing to the compound's unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process:
Quinoline Derivative Formation: : A quinoline derivative is prepared via cyclization reactions involving aniline and aldehyde in the presence of an acid catalyst.
Sulfonylation: : The quinoline derivative undergoes sulfonylation with ethylsulfonyl chloride under basic conditions to introduce the ethylsulfonyl group.
Amidation: : The final step involves the reaction of the sulfonylated quinoline with propane-2-sulfonamide, facilitated by coupling reagents like EDCI or DCC, under mild conditions to yield the target compound.
Industrial Production Methods
Scaling up involves optimizing reaction conditions to ensure high yield and purity:
Use of continuous flow reactors to manage the exothermic nature of sulfonylation.
Implementing purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: : Reacts with strong oxidizing agents to form sulfone derivatives.
Reduction: : Undergoes reduction to form the corresponding amine and alcohol derivatives.
Substitution: : Reacts with nucleophiles and electrophiles, facilitating substitution reactions at the sulfonamide group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: : Halogenating agents like thionyl chloride (SOCl₂) for activating sites.
Major Products
Sulfone derivatives from oxidation.
Amine derivatives from reduction.
Varied substituted derivatives depending on the nucleophile/electrophile used.
Scientific Research Applications
This compound has diverse applications across various fields:
Chemistry: : As an intermediate in the synthesis of complex organic molecules.
Biology: : Potential inhibitor for enzymes due to its unique binding properties.
Medicine: : Investigated for its potential as an anti-inflammatory agent.
Industry: : Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with molecular targets such as:
Enzymes: : Binds to active sites, inhibiting enzyme activity.
Cellular Pathways: : Modulates signaling pathways, affecting cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide
N-(1-(butylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide
Uniqueness
Ethylsulfonyl Group: : Provides a balance of lipophilicity and hydrophilicity, enhancing bioavailability.
Quinoline Core: : Contributes to the compound's structural rigidity and interaction with biological targets.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S2/c1-4-21(17,18)16-9-5-6-12-10-13(7-8-14(12)16)15-22(19,20)11(2)3/h7-8,10-11,15H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSMGQRPNCJLBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2789516.png)
![2-butyl-1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole](/img/structure/B2789519.png)
![(2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone](/img/structure/B2789520.png)
![N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2789521.png)


![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-fluorobenzenecarboxylate](/img/structure/B2789527.png)
![3-[(3-Methylphenyl)(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2789528.png)

![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}piperidine-3-carboxamide](/img/structure/B2789530.png)
![N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]BUTANAMIDE](/img/structure/B2789532.png)

